molecular formula C9H14O4 B6204797 2,6-dioxaspiro[4.5]decane-7-carboxylic acid CAS No. 1865239-11-7

2,6-dioxaspiro[4.5]decane-7-carboxylic acid

Cat. No.: B6204797
CAS No.: 1865239-11-7
M. Wt: 186.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dioxaspiro[4.5]decane-7-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of diols with carbonyl compounds under acidic conditions to form the spirocyclic ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more scalable processes such as continuous flow chemistry. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxaspiro[4.5]decane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2,6-Dioxaspiro[4.5]decane-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dioxaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a useful compound for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dioxaspiro[4.5]decane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination of features makes it particularly versatile for various chemical reactions and applications in scientific research .

Properties

CAS No.

1865239-11-7

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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